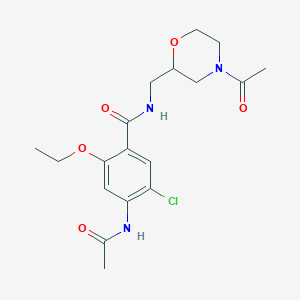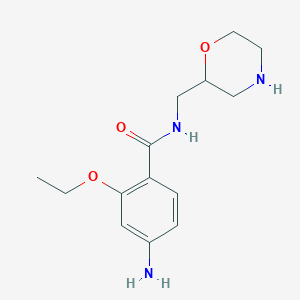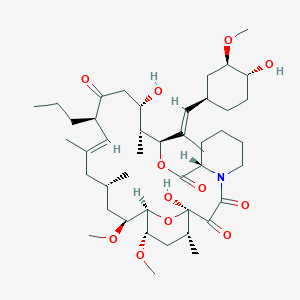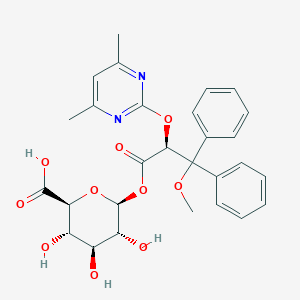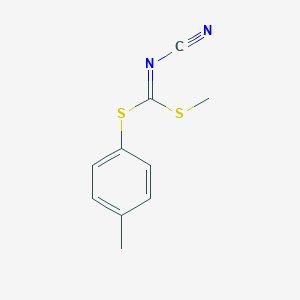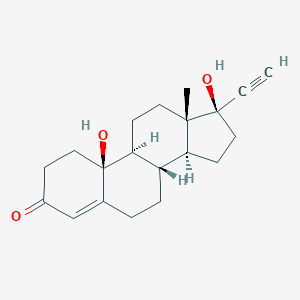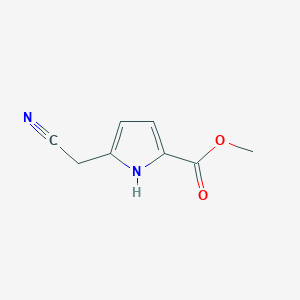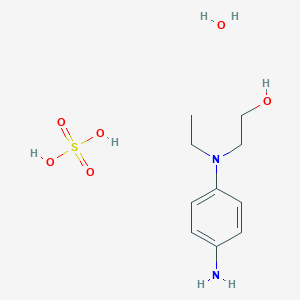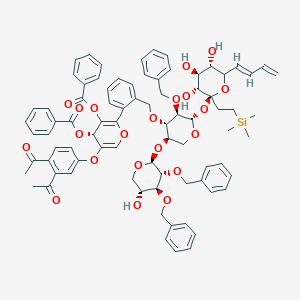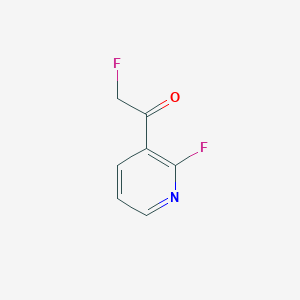
2-Fluoro-1-(2-fluoropyridin-3-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-1-(2-fluoropyridin-3-yl)ethanone, also known as FPE, is a fluorinated compound that has gained significant attention in scientific research due to its unique properties and potential applications. FPE is a ketone that contains a pyridine ring with two fluorine atoms attached to it. This compound is synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. In
Wirkmechanismus
2-Fluoro-1-(2-fluoropyridin-3-yl)ethanone exerts its inhibitory activity against enzymes by binding to the active site of the enzyme, thereby preventing the enzyme from carrying out its catalytic function. The binding of 2-Fluoro-1-(2-fluoropyridin-3-yl)ethanone to the enzyme is mediated by hydrogen bonding and hydrophobic interactions. The exact mechanism of action of 2-Fluoro-1-(2-fluoropyridin-3-yl)ethanone against different enzymes is still under investigation.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 2-Fluoro-1-(2-fluoropyridin-3-yl)ethanone have been studied extensively. 2-Fluoro-1-(2-fluoropyridin-3-yl)ethanone has been shown to have neuroprotective effects in animal models of neurological disorders, including Alzheimer's disease and Parkinson's disease. 2-Fluoro-1-(2-fluoropyridin-3-yl)ethanone has also been shown to have anti-inflammatory and antioxidant effects. These effects are mediated by the inhibition of enzymes involved in the pathogenesis of these diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2-Fluoro-1-(2-fluoropyridin-3-yl)ethanone has several advantages as a research tool. It is a potent inhibitor of several enzymes, and its synthesis is relatively simple and yields high amounts of the compound. However, 2-Fluoro-1-(2-fluoropyridin-3-yl)ethanone also has some limitations. It is a relatively new compound, and its mechanism of action against different enzymes is still under investigation. Additionally, 2-Fluoro-1-(2-fluoropyridin-3-yl)ethanone has not been extensively studied for its toxicity and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for the research on 2-Fluoro-1-(2-fluoropyridin-3-yl)ethanone. One of the most significant directions is the development of 2-Fluoro-1-(2-fluoropyridin-3-yl)ethanone as a therapeutic agent for neurological disorders. The exact mechanism of action of 2-Fluoro-1-(2-fluoropyridin-3-yl)ethanone against different enzymes needs to be elucidated to optimize its therapeutic potential. Additionally, the toxicity and pharmacokinetics of 2-Fluoro-1-(2-fluoropyridin-3-yl)ethanone need to be studied to ensure its safety for human use. Other future directions include the synthesis of analogs of 2-Fluoro-1-(2-fluoropyridin-3-yl)ethanone with improved potency and selectivity against different enzymes and the study of 2-Fluoro-1-(2-fluoropyridin-3-yl)ethanone as a research tool in other scientific fields, such as biochemistry and pharmacology.
Conclusion:
In conclusion, 2-Fluoro-1-(2-fluoropyridin-3-yl)ethanone is a fluorinated compound that has gained significant attention in scientific research due to its unique properties and potential applications. 2-Fluoro-1-(2-fluoropyridin-3-yl)ethanone is synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. 2-Fluoro-1-(2-fluoropyridin-3-yl)ethanone has the potential to be developed into a therapeutic agent for neurological disorders, and its future directions include the development of analogs with improved potency and selectivity and the study of 2-Fluoro-1-(2-fluoropyridin-3-yl)ethanone as a research tool in other scientific fields.
Synthesemethoden
The synthesis of 2-Fluoro-1-(2-fluoropyridin-3-yl)ethanone involves the reaction of 2-fluoropyridine-3-carboxaldehyde with ethyl trifluoroacetate in the presence of a base catalyst. The reaction takes place under mild conditions, and the yield of 2-Fluoro-1-(2-fluoropyridin-3-yl)ethanone is typically high. Other methods of synthesizing 2-Fluoro-1-(2-fluoropyridin-3-yl)ethanone have also been reported, including the reaction of 2-fluoropyridine-3-carboxaldehyde with ethyl 2,2,2-trifluoroacetate in the presence of a Lewis acid catalyst.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-1-(2-fluoropyridin-3-yl)ethanone has been extensively studied for its potential applications in various scientific research fields. One of the most significant applications of 2-Fluoro-1-(2-fluoropyridin-3-yl)ethanone is in the field of medicinal chemistry. 2-Fluoro-1-(2-fluoropyridin-3-yl)ethanone has been shown to have potent inhibitory activity against several enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in the pathogenesis of several neurological disorders, including Alzheimer's disease and Parkinson's disease. Therefore, 2-Fluoro-1-(2-fluoropyridin-3-yl)ethanone has the potential to be developed into a therapeutic agent for these diseases.
Eigenschaften
CAS-Nummer |
145005-30-7 |
|---|---|
Produktname |
2-Fluoro-1-(2-fluoropyridin-3-yl)ethanone |
Molekularformel |
C7H5F2NO |
Molekulargewicht |
157.12 g/mol |
IUPAC-Name |
2-fluoro-1-(2-fluoropyridin-3-yl)ethanone |
InChI |
InChI=1S/C7H5F2NO/c8-4-6(11)5-2-1-3-10-7(5)9/h1-3H,4H2 |
InChI-Schlüssel |
OAIVNSARJWCVIJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(N=C1)F)C(=O)CF |
Kanonische SMILES |
C1=CC(=C(N=C1)F)C(=O)CF |
Synonyme |
Ethanone, 2-fluoro-1-(2-fluoro-3-pyridinyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




